2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol typically involves the reaction of 2,4-dimethylbenzaldehyde with 2-amino-4-methoxyphenol in the presence of a suitable solvent such as methanol . The reaction is usually carried out at room temperature and results in the formation of an imine bond between the aldehyde and the amine group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols and imines.
Scientific Research Applications
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound’s phenolic group can undergo redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-hydroxyphenol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both imine and methoxy groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
2-[(2,4-dimethylphenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-8-14(12(2)9-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNMQYWVZAUNMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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